molecular formula C15H18N2O2S B2874191 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 905778-25-8

1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2874191
CAS No.: 905778-25-8
M. Wt: 290.38
InChI Key: VFYIIFABFXYOOQ-NXVVXOECSA-N
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Description

1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxyethyl group, and an o-tolylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves the reaction of o-toluidine with diethanolamine under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is being investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities .

Industry

In the industrial sector, this compound can be used as an additive in the formulation of specialty chemicals, such as detergents and cleaners. Its unique chemical properties enhance the performance of these products .

Mechanism of Action

The mechanism of action of 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is unique due to the combination of its functional groups. The presence of both the hydroxyethyl group and the thiazole ring provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1-[3-(2-hydroxyethyl)-4-methyl-2-(2-methylphenyl)imino-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-6-4-5-7-13(10)16-15-17(8-9-18)11(2)14(20-15)12(3)19/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYIIFABFXYOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=C(S2)C(=O)C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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